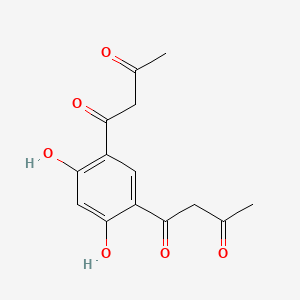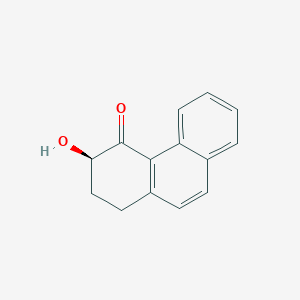
(3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one: is an organic compound belonging to the class of phenanthrenes This compound is characterized by a hydroxyl group at the third position and a ketone group at the fourth position of the phenanthrene ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one typically involves the reduction of phenanthrene-4,5-dione followed by selective hydroxylation. One common method involves the use of sodium borohydride as a reducing agent under mild conditions to obtain the dihydro derivative, which is then hydroxylated using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one can undergo oxidation to form the corresponding ketone or quinone derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Phenanthrene-4,5-quinone.
Reduction: (3R)-3-Hydroxy-2,3-dihydroxyphenanthrene.
Substitution: Brominated or nitrated derivatives of phenanthrene.
科学的研究の応用
Chemistry: (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is also used in the study of enzyme-catalyzed reactions involving phenanthrene derivatives .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, affecting their function .
類似化合物との比較
Phenanthrene: Lacks the hydroxyl and ketone groups, making it less reactive.
Phenanthrene-4,5-dione: Contains two ketone groups, making it more prone to reduction reactions.
(3R)-3-Hydroxy-2,3-dihydroxyphenanthrene: Contains an additional hydroxyl group, increasing its solubility and reactivity.
Uniqueness: (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
784179-08-4 |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC名 |
(3R)-3-hydroxy-2,3-dihydro-1H-phenanthren-4-one |
InChI |
InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,12,15H,7-8H2/t12-/m1/s1 |
InChIキー |
UWOFXGZKPUCZBQ-GFCCVEGCSA-N |
異性体SMILES |
C1CC2=C(C3=CC=CC=C3C=C2)C(=O)[C@@H]1O |
正規SMILES |
C1CC2=C(C3=CC=CC=C3C=C2)C(=O)C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


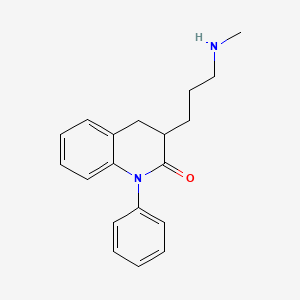
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
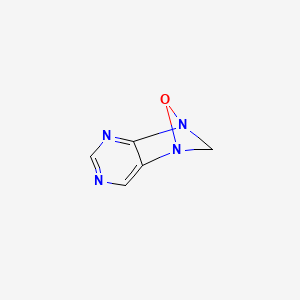
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14233149.png)
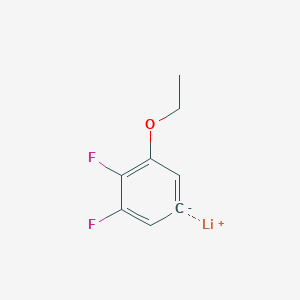
![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)

![1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-](/img/structure/B14233167.png)
![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)
![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)

